7-Methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol
Description
7-Methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol (CAS: 1011-43-4) is a tetrahydroisoquinoline derivative featuring a methoxy group at position 7 and a hydroxyl group at position 4. Its molecular formula is C₁₀H₁₃NO₂, with a molecular weight of 179.22 g/mol and a purity of 95–98% in commercial preparations . This compound serves as a key intermediate in synthesizing radiotracers for P-glycoprotein PET imaging and estrogen receptor modulators .
Properties
IUPAC Name |
7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-13-10-5-8-6-11-3-2-7(8)4-9(10)12/h4-5,11-12H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTLPFVHBVOGMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCNCC2=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10329097 | |
| Record name | 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10329097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1011-43-4 | |
| Record name | 1,2,3,4-Tetrahydro-7-methoxy-6-isoquinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1011-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10329097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a widely used method for synthesizing tetrahydroisoquinoline derivatives. This reaction involves the condensation of a phenethylamine derivative with an aldehyde or ketone, followed by cyclization.
- Starting Materials : Dopamine (as the phenethylamine derivative) and a methoxy-substituted aldehyde.
- Catalyst : Acidic conditions (e.g., HCl or acetic acid) are typically used to facilitate cyclization.
- Reaction Conditions : The mixture is stirred at room temperature or refluxed, depending on the reactivity of the starting materials.
- Product Isolation : The crude product is purified using recrystallization or chromatography.
- High enantioselectivity when using chiral catalysts.
- Straightforward synthesis route.
- Requires careful control of reaction conditions to avoid side reactions.
Enzymatic Synthesis Using Norcoclaurine Synthase
A novel enzymatic approach utilizes norcoclaurine synthase (NCS) for the enantioselective synthesis of tetrahydroisoquinoline derivatives, including 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol.
- Enzymatic Cascade :
- Lathyrus cicera amine oxidase (LCAO) is used to oxidize primary amines to aldehydes.
- NCS catalyzes the cyclization of dopamine with the in situ-generated aldehyde.
- Reaction Medium : Aqueous buffer systems with controlled pH (e.g., HEPES buffer at pH 7).
- Temperature : Reactions are typically carried out at room temperature.
- High enantioselectivity for the (S)-enantiomer.
- Environmentally friendly and mild reaction conditions.
- Requires enzyme immobilization for scalability.
- Limited substrate scope compared to chemical methods.
Chemical Reduction of Isoquinoline Precursors
This method involves the reduction of isoquinoline derivatives to obtain tetrahydroisoquinolines.
- Starting Material : Methoxy-substituted isoquinoline derivatives.
- Reducing Agents :
- Sodium borohydride (NaBH4) in ethanol.
- Catalytic hydrogenation using palladium on carbon (Pd/C).
- Reaction Conditions :
- For NaBH4 reduction: Room temperature under inert atmosphere.
- For catalytic hydrogenation: Hydrogen gas at moderate pressure and temperature.
- Purification : Chromatographic techniques are used to isolate the product.
- High yield and purity when optimized.
- Scalable for industrial applications.
- Requires careful handling of reducing agents.
- Side reactions may occur with sensitive functional groups.
Biocatalysis in Non-Aqueous Media
Recent studies have explored biocatalytic methods in non-aqueous media to enhance substrate solubility and reaction efficiency.
- Immobilized Enzyme System :
- LCAO immobilized on magnetic nanoparticles for ease of recovery and reuse.
- Reaction Medium :
- Biphasic systems combining water-insoluble substrates with organic solvents.
- Monitoring and Analysis :
- Substrate consumption monitored via HPLC or GC/MS.
- Aldehyde intermediates detected using Purpald® assay.
- Improved catalytic performance due to enzyme stabilization.
- Reduced overall process costs through enzyme recycling.
- Requires optimization of solvent systems for each substrate.
Data Table Summary
| Method | Starting Materials | Catalyst/Enzyme | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Pictet-Spengler Reaction | Dopamine + Methoxy-aldehyde | Acidic catalysts | Room temp/reflux | High enantioselectivity | Side reactions possible |
| Enzymatic Synthesis | Dopamine + Aldehyde | NCS + LCAO | Aqueous buffer, RT | Eco-friendly, high selectivity | Limited substrate scope |
| Chemical Reduction | Methoxy-substituted isoquinoline | NaBH4 or Pd/C | Room temp/moderate pressure | High yield | Handling reducing agents |
| Biocatalysis in Non-Aqueous | Primary amines | Immobilized LCAO | Biphasic systems | Enzyme recycling | Solvent system optimization |
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinolines or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized isoquinolines .
Scientific Research Applications
Biological Activities
Research indicates that 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol exhibits a range of biological activities:
- Neuroprotective Effects : The compound has shown potential neuroprotective properties, which may be beneficial in treating neurodegenerative diseases.
- Antioxidant Activity : It has been investigated for its ability to scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain pathogens.
Pharmacological Applications
The pharmacological applications of this compound are diverse and include:
- Therapeutic Research : Due to its neuroprotective and antioxidant properties, it is being explored as a potential treatment for conditions such as Alzheimer's disease and other neurodegenerative disorders.
- Pain Management : Similar compounds have been noted for their analgesic properties; thus, this compound may contribute to pain relief mechanisms.
- Anticancer Investigations : The compound's ability to modulate oxidative stress pathways could make it a candidate for cancer therapy research.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. Results indicated that the compound significantly reduced neuronal cell death and improved cell viability compared to control groups.
Case Study 2: Antioxidant Activity
In vitro assays demonstrated that this compound exhibited potent antioxidant activity by scavenging free radicals effectively. This property suggests potential applications in formulations aimed at mitigating oxidative stress-related conditions.
Case Study 3: Antimicrobial Efficacy
Research evaluating the antimicrobial properties of this compound revealed activity against several bacterial strains. These findings support further exploration into its use as an antimicrobial agent in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substitution Patterns
The pharmacological and physicochemical properties of tetrahydroisoquinoline derivatives are highly sensitive to substituent positions. Below is a comparative analysis of structurally related compounds:
Table 1: Structural Comparison of Key Analogs
Biological Activity
7-Methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol (7-MTHIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
7-MTHIQ is a tetrahydroisoquinoline derivative characterized by a methoxy group at the seventh position and a hydroxyl group at the sixth position. Its molecular formula is , and it has a molecular weight of approximately 193.23 g/mol. The unique substitution pattern of this compound influences its pharmacological properties significantly.
The biological activity of 7-MTHIQ primarily arises from its interaction with various receptors and enzymes. Key mechanisms include:
- Dopamine Receptor Modulation : 7-MTHIQ has shown affinity for dopamine receptors, particularly the D3 subtype. Studies indicate that it can act as an antagonist at D3 receptors while having minimal affinity for D1 and D2 receptors, making it a candidate for treating disorders like schizophrenia and Parkinson's disease .
- Serotonin Receptor Interaction : The compound also interacts with serotonin receptors (5-HT1A, 5-HT2A), which are implicated in mood regulation and anxiety disorders. This interaction suggests potential antidepressant and anxiolytic effects .
- Enzyme Inhibition : 7-MTHIQ exhibits inhibitory effects on specific enzymes involved in neurodegenerative diseases. Its ability to inhibit acetylcholinesterase indicates potential utility in Alzheimer's disease treatment.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 7-MTHIQ. It has been shown to inhibit cell proliferation in various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HepG2 (Liver Cancer) | 5.67 ± 0.57 | Induces apoptosis |
| MCF-7 (Breast Cancer) | 10.25 ± 2.5 | Cell cycle arrest in S phase |
| OVCAR-4 (Ovarian Cancer) | 3.4 – 1.1 | Arrests cell cycle |
The compound's mechanism involves inducing apoptosis through cell cycle disruption, particularly affecting the G1 phase .
Neuroprotective Effects
In neuropharmacological studies, 7-MTHIQ has demonstrated protective effects against neurodegeneration:
- Inhibition of Aβ Aggregation : It has been reported to inhibit amyloid-beta aggregation, which is critical in Alzheimer's pathology .
- Neurotransmitter Modulation : By modulating dopamine and serotonin levels, it may alleviate symptoms associated with depression and anxiety.
Case Studies
- Dopamine D3 Receptor Study : A study involving several analogs of tetrahydroisoquinolines found that compounds similar to 7-MTHIQ exhibited high selectivity for D3 receptors with promising pharmacokinetic profiles. The presence of the methoxy group was crucial for enhancing receptor binding affinity .
- Anticancer Activity Assessment : In vitro assays demonstrated that 7-MTHIQ derivatives significantly inhibited cancer cell growth compared to standard treatments like Olaparib, suggesting that structural modifications can enhance its efficacy against various cancer types .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol, and how can purity be optimized?
- Methodology :
- Route 1 : Condensation of mesylated intermediates (e.g., compound 20) with this compound under reflux conditions in aprotic solvents like DMF or THF. Purification via column chromatography (hexane/ethyl acetate gradients) achieves >95% purity .
- Route 2 : Cyclization of methoxy-substituted benzaldehyde precursors with methylsulfonyl amines, followed by reduction using NaBH₄ or LiAlH₄. Monitor reaction progress via TLC and confirm structure with ¹H NMR .
Q. How can researchers characterize the physicochemical properties of this compound?
- Analytical Techniques :
- Melting Point : 187–191°C (determined via capillary method) .
- Solubility : Soluble in hot water, methanol, ethanol, and chloroform; sparingly soluble in cold water .
- Spectroscopy : ¹H NMR (DMSO-d₆): δ 6.75 (s, 1H, aromatic), 3.85 (s, 3H, OCH₃), 2.75–3.10 (m, 4H, tetrahydroisoquinoline ring). MS (ESI⁺): m/z 193.1 [M+H]⁺ .
Q. What safety precautions are required when handling this compound?
- Handling : Use PPE (gloves, goggles) due to irritant properties. Work in a fume hood to avoid inhalation. Store in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .
- Disposal : Neutralize with dilute HCl and incinerate as hazardous waste .
Advanced Research Questions
Q. How can enantioselective synthesis of derivatives be achieved, and what computational tools validate stereochemistry?
- Stereoselective Synthesis :
- Use tert-butanesulfinyl auxiliaries for chiral induction. For example, (SS)-6e and (RS)-6e enantiomers are synthesized via asymmetric alkylation, achieving 52–61% yield. Purify via chiral HPLC (Chiralpak AD-H column) .
- Computational Validation :
- Perform DFT calculations (B3LYP/6-31G* level) to optimize geometries and compare experimental vs. calculated optical rotations ([α]D). Match VCD (vibrational circular dichroism) spectra to confirm absolute configuration .
Q. How do structural modifications (e.g., acylations, substitutions) impact biological activity?
- Case Study :
- Acetylation at the 6-OH position (e.g., compound 2b) reduces acetylcholinesterase inhibition (IC₅₀ = 12 µM vs. 8 µM for parent compound). Use in vitro enzyme assays (Ellman’s method) to quantify activity .
- Substitution with electron-withdrawing groups (e.g., -CF₃) enhances P-glycoprotein binding affinity (Kd = 0.8 nM vs. 1.2 nM for unmodified analog). Validate via radiotracer PET imaging in murine models .
Q. How can contradictory data in biological assays be resolved?
- Example : Discrepancies in IC₅₀ values for antineoplastic activity may arise from assay conditions (e.g., cell line variability, serum concentration).
- Resolution :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
